molecular formula C9H12ClF2N B1396026 (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride CAS No. 1217437-41-6

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

Cat. No.: B1396026
CAS No.: 1217437-41-6
M. Wt: 207.65 g/mol
InChI Key: RXYPROYXZWFRHT-FVGYRXGTSA-N
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Description

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H12ClF2N and its molecular weight is 207.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S)-1-(2,5-difluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c1-2-9(12)7-5-6(10)3-4-8(7)11;/h3-5,9H,2,12H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYPROYXZWFRHT-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=C(C=CC(=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704235
Record name (1S)-1-(2,5-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217437-41-6
Record name (1S)-1-(2,5-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride (CAS No: 1391431-90-5) is a chiral amine that serves as a high-value synthetic intermediate in modern medicinal chemistry.[1][2] While not intended for direct therapeutic use, its distinct stereochemistry and difluorinated aromatic scaffold make it a critical building block for the synthesis of optically active pharmaceutical compounds, particularly those under investigation for neurological disorders.[1][3] This guide elucidates the compound's structural significance, its strategic role in drug discovery, its hypothesized biological relevance based on its structural class, and provides robust experimental workflows for characterizing the biological activity of novel compounds derived from it. The strategic incorporation of fluorine atoms is known to significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, and this intermediate provides a key entry point for such explorations.[4]

Physicochemical Profile and Structural Analysis

The utility of (S)-1-(2,5-Difluorophenyl)propan-1-amine HCl in drug discovery is rooted in its specific molecular architecture. Each component of the structure offers a strategic advantage for medicinal chemists.

PropertyValueReference
Chemical Name (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride[1]
CAS Number 1391431-90-5[2]
Molecular Formula C₉H₁₂ClF₂N[5]
Molecular Weight 207.65 g/mol [5]
MDL Number MFCD12757712[2]
Appearance Solid[1]
Core Structural Features
  • (S)-Stereocenter: The defined (S)-configuration at the chiral carbon is paramount. Biological systems, particularly receptors and enzymes, are chiral environments. The use of a single enantiomer is crucial for achieving target specificity and reducing the potential for off-target effects or toxicity that could arise from the corresponding (R)-enantiomer.[1]

  • Propan-1-amine Backbone: This compound is a substituted phenethylamine, a structural motif common to many psychoactive compounds and central nervous system (CNS) agents that interact with monoamine neurotransmitter systems.[6]

  • 2,5-Difluorophenyl Ring: The strategic placement of two fluorine atoms on the phenyl ring is a key design element. Fluorine substitution can dramatically alter a molecule's properties by:

    • Blocking Metabolic Attack: Fluorine atoms can shield adjacent positions on the aromatic ring from cytochrome P450-mediated oxidation, thereby increasing the metabolic stability and half-life of the final drug candidate.

    • Modulating pKa: The electron-withdrawing nature of fluorine lowers the pKa of the amine group, influencing its ionization state at physiological pH and thus affecting its ability to cross the blood-brain barrier and bind to its target.

    • Enhancing Binding Affinity: Fluorine can participate in favorable electrostatic interactions (e.g., with backbone amides in a protein binding pocket) or alter the conformation of the molecule to better fit a target site. The impact of fluorination on biological activity can range from enhancement and prolongation of effects to a marked loss of activity, making it a critical parameter in SAR studies.[4]

Strategic Role in the Drug Discovery Cascade

This compound is not an end product but a critical starting point. Its primary function is to serve as a scaffold in the synthesis of novel chemical entities (NCEs) for preclinical evaluation.[1] Researchers utilize this building block to systematically explore structure-activity relationships (SAR) and optimize lead compounds.

The choice of the (S)-enantiomer with a 2,5-difluoro substitution pattern over other analogs is a deliberate decision to probe a specific region of chemical space, balancing potency, selectivity, and pharmacokinetic properties.[1]

G cluster_0 Discovery Phase cluster_1 Preclinical Screening A (S)-1-(2,5-Difluorophenyl) propan-1-amine HCl B Chemical Synthesis: Derivatization of Amine A->B Starting Material C Compound Library (Novel Chemical Entities) B->C Generates D Primary Screening (Binding Assays) C->D SAR Exploration E Functional Assays (e.g., Uptake Inhibition) D->E Active Hits F Lead Compound Identification E->F Potent & Efficacious Compounds

Caption: Role of the intermediate in the drug discovery workflow.

Hypothesized Biological Targets

Given its structural similarity to phenethylamines, compounds synthesized from (S)-1-(2,5-Difluorophenyl)propan-1-amine HCl are hypothesized to interact with the monoamine neurotransmitter systems.[6] These systems are fundamental to mood, cognition, and attention, and their modulation is a key strategy for treating a wide range of neurological and psychiatric disorders.

The primary molecular targets for this class of compounds are the neurotransmitter transporters, which are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft.[7]

Potential Molecular Targets:

  • Dopamine Transporter (DAT)

  • Serotonin Transporter (SERT)

  • Norepinephrine Transporter (NET)

  • Trace Amine-Associated Receptor 1 (TAAR1)

  • Vesicular Monoamine Transporter 2 (VMAT2)

Inhibition of these transporters increases the synaptic concentration of the respective neurotransmitters, enhancing downstream signaling. The specific selectivity profile (e.g., DAT-selective vs. triple reuptake inhibitor) would depend on the other chemical moieties added to the initial scaffold.

G Presynaptic Presynaptic Neuron Vesicle (VMAT2) Neurotransmitter (NT) Postsynaptic Postsynaptic Neuron Receptors Presynaptic->Postsynaptic NT Release Transporter Reuptake Transporter (DAT, SERT, NET) Presynaptic->Transporter NT Reuptake Drug Derived Compound Drug->Transporter Inhibition G A Compound Library (Derived from Intermediate) B Primary Binding Screen (DAT, SERT, NET) Determine Kᵢ A->B C Functional Uptake Assay (Active Compounds Only) Determine IC₅₀ B->C Hits (Kᵢ < 1µM) D Selectivity Profiling (Broad Receptor Panel) C->D Potent Hits (IC₅₀ < 1µM) E Lead Candidate D->E Selective Compound

Caption: A typical in vitro screening cascade for novel compounds.

Safety and Handling

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is intended for research use only by trained professionals. Based on aggregated GHS information, the compound presents several hazards. [5][8][9]

Hazard Code Statement
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled

| H335 | May cause respiratory irritation |

Recommended Handling Procedures:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

  • Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a specialized chemical tool rather than a biologically active agent in its own right. Its value is conferred by its precise stereochemistry and the strategic placement of fluorine atoms, which provide medicinal chemists with a robust scaffold for developing novel therapeutics. Understanding its role as a synthetic intermediate allows researchers to hypothesize the likely biological targets of its derivatives—primarily monoamine transporters—and to design logical, efficient experimental workflows to validate these hypotheses. The systematic application of binding and functional assays, as outlined in this guide, provides a clear path from a novel synthesized molecule to a well-characterized lead candidate for further preclinical development.

References

  • ResearchGate. Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. [Link]

  • PubChem. 2-Propanamine, hydrochloride (1:1). [Link]

  • Choi, H., et al. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 28(1), 79–86. [Link]

  • PubChem. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. [Link]

  • Wikipedia. Substituted phenethylamine. [Link]

  • BuyersGuideChem. (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride (1391431-90-5). [Link]

  • Halberstadt, A. L. (2013). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 5(1), 37-49. [Link]

  • Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. Molecules, 28(15), 5851. [Link]

  • ResearchGate. Phenethylamine‐derived new psychoactive substances 2C‐E‐FLY, 2C‐EF‐FLY, and 2C‐T‐7‐FLY: Investigations on their metabolic fate including isoenzyme activities and their toxicological detectability in urine screenings. [Link]

  • Google Patents.
  • Google Patents. WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)
  • BuyersGuideChem. (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride (1217437-41-6). [Link]

  • Chem-Impex. (S)-(-)-1-Phenylpropylamine. [Link]

Sources

Methodological & Application

Asymmetric Synthesis of (S)-1-(2,5-Difluorophenyl)propan-1-amine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Amines in Modern Drug Discovery

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1][2] Their stereochemistry often dictates their biological activity, making the development of efficient and highly selective asymmetric syntheses a critical endeavor in medicinal and process chemistry. (S)-1-(2,5-Difluorophenyl)propan-1-amine is a key chiral intermediate used in the synthesis of various pharmacologically active molecules. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its metabolic stability and binding affinity to biological targets. This guide provides a comprehensive overview of the principal strategies for the asymmetric synthesis of this valuable chiral amine, complete with detailed protocols and mechanistic insights to aid researchers in their synthetic efforts.

Strategic Approaches to the Asymmetric Synthesis of (S)-1-(2,5-Difluorophenyl)propan-1-amine

The synthesis of (S)-1-(2,5-Difluorophenyl)propan-1-amine can be approached through several distinct and effective strategies. The choice of method often depends on factors such as scale, cost, available equipment, and desired enantiopurity. This guide will focus on three primary and industrially relevant approaches:

  • Asymmetric Reductive Amination: This is a highly efficient one-step method that converts a prochiral ketone directly into a chiral amine. This can be achieved using either chiral metal catalysts or biocatalysts (enzymes).

  • Chiral Resolution of a Racemic Mixture: This classical approach involves the synthesis of the racemic amine followed by separation of the enantiomers using a chiral resolving agent.

  • Chiral Auxiliary-Mediated Synthesis: This method involves the temporary attachment of a chiral auxiliary to the molecule to direct a stereoselective reaction, followed by its removal to yield the desired enantiomer.

The following sections will delve into the specifics of each of these methodologies, providing both the theoretical underpinnings and practical, step-by-step protocols.

Part 1: Asymmetric Reductive Amination

Asymmetric reductive amination is a powerful and atom-economical method for the synthesis of chiral amines. The key starting material for this approach is 2,5-difluoropropiophenone.

Synthesis of the Precursor: 2,5-Difluoropropiophenone

A common method for the synthesis of 2,5-difluoropropiophenone is the Friedel-Crafts acylation of 1,4-difluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Protocol 1: Synthesis of 2,5-Difluoropropiophenone

Materials:

  • 1,4-Difluorobenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (1.2 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add propionyl chloride (1.1 eq.) dropwise via an addition funnel.

  • After the addition is complete, add 1,4-difluorobenzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2,5-difluoropropiophenone.

Method A: Iridium-Catalyzed Asymmetric Reductive Amination

The direct asymmetric reductive amination of ketones catalyzed by transition metal complexes is a highly efficient route to chiral amines.[3] Iridium catalysts, in particular, have shown excellent activity and enantioselectivity for this transformation.[4]

Mechanism of Stereoselection: The mechanism of iridium-catalyzed asymmetric reductive amination is believed to proceed through the formation of an imine intermediate in situ, which is then asymmetrically hydrogenated. The chiral ligand coordinated to the iridium center creates a chiral environment that directs the hydride transfer to one face of the imine, leading to the preferential formation of one enantiomer of the amine.

Protocol 2: Iridium-Catalyzed Asymmetric Reductive Amination

Materials:

  • 2,5-Difluoropropiophenone

  • Ammonium formate or ammonia source

  • [Ir(cod)Cl]₂ (precatalyst)

  • Chiral phosphine ligand (e.g., a derivative of the Josiphos family)

  • Anhydrous solvent (e.g., toluene, methanol)

  • Formic acid (as a hydrogen source with ammonium formate)

  • Inert atmosphere (e.g., argon or nitrogen)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating plate

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [Ir(cod)Cl]₂ and the chiral phosphine ligand in the anhydrous solvent. Stir for 15-30 minutes to allow for catalyst formation.

  • Add 2,5-difluoropropiophenone and the ammonia source (e.g., ammonium formate).

  • If using ammonium formate, add formic acid.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir for 24-48 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to yield (S)-1-(2,5-Difluorophenyl)propan-1-amine.

  • The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Method B: Transaminase-Mediated Asymmetric Synthesis

Biocatalysis using transaminases offers an environmentally friendly and highly selective alternative for the synthesis of chiral amines.[5][6] Transaminases catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[7]

Mechanism of Stereoselection: The stereoselectivity of transaminases arises from the specific binding of the ketone substrate in the enzyme's active site.[1] The active site contains a pyridoxal-5'-phosphate (PLP) cofactor. The ketone binds in a pre-determined orientation, and the amino group from the amine donor is delivered to one specific face of the carbonyl group, leading to the formation of a single enantiomer of the amine product.

Protocol 3: Transaminase-Catalyzed Asymmetric Synthesis

Materials:

  • 2,5-Difluoropropiophenone

  • (S)-selective transaminase (commercially available from various suppliers)[2]

  • Isopropylamine (as the amine donor)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., phosphate or borate buffer, pH 7.5-9.0)

  • Bioreactor or temperature-controlled shaker

  • pH meter and controller

  • Centrifuge

Procedure:

  • Prepare a buffer solution and add the PLP cofactor.

  • Add the (S)-selective transaminase enzyme to the buffer.

  • Add 2,5-difluoropropiophenone and isopropylamine to the reaction mixture.

  • Maintain the reaction at a constant temperature (e.g., 30-40 °C) and pH with gentle agitation for 24-72 hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and adjusting the pH to >10 with NaOH to extract the product.

  • Separate the organic layer, and back-extract the aqueous layer with the same solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The product can be further purified by distillation or by forming a salt and recrystallizing.

  • Determine the enantiomeric excess by chiral HPLC.

Part 2: Chiral Resolution of Racemic 1-(2,5-Difluorophenyl)propan-1-amine

This method involves the synthesis of the racemic amine, followed by separation of the enantiomers using a chiral resolving agent, such as a chiral carboxylic acid.

Synthesis of Racemic 1-(2,5-Difluorophenyl)propan-1-amine

The racemic amine can be prepared by a standard reductive amination of 2,5-difluoropropiophenone.[8]

Protocol 4: Synthesis of Racemic Amine

Materials:

  • 2,5-Difluoropropiophenone

  • Ammonium formate

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Water

  • Celite

Procedure:

  • To a solution of 2,5-difluoropropiophenone (1.0 eq.) and ammonium formate (10 eq.) in a mixture of methanol and water, add 10% Pd/C.

  • Stir the mixture at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under vacuum to obtain the crude racemic amine.

Resolution with (R)-(-)-Mandelic Acid

The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral acid. The different solubilities of these salts allow for their separation by fractional crystallization.

Protocol 5: Chiral Resolution

Materials:

  • Racemic 1-(2,5-difluorophenyl)propan-1-amine

  • (R)-(-)-Mandelic acid

  • Ethanol

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution, 1 M

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the racemic amine in ethanol.

  • In a separate flask, dissolve (R)-(-)-mandelic acid (0.5 eq.) in ethanol.

  • Add the mandelic acid solution to the amine solution and stir. The diastereomeric salt of the (S)-amine should precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration and wash with cold diethyl ether.

  • To liberate the free amine, treat the diastereomeric salt with a 1 M NaOH solution and extract with an organic solvent.

  • Dry the organic layer and concentrate to obtain the enantioenriched (S)-amine.

  • The enantiomeric excess can be improved by recrystallization of the diastereomeric salt.

Data Presentation

MethodKey ReagentsTypical YieldTypical e.e.AdvantagesDisadvantages
Iridium-Catalyzed Reductive Amination [Ir(cod)Cl]₂, Chiral LigandHigh>95%High efficiency, broad substrate scopeHigh cost of catalyst, requires inert atmosphere
Transaminase-Mediated Synthesis (S)-selective TransaminaseHigh>99%High enantioselectivity, mild conditions, environmentally friendlyEnzyme stability and cost can be a factor, requires specific pH and temperature control
Chiral Resolution (R)-(-)-Mandelic Acid<50% (for one enantiomer)>99% (after recrystallization)Well-established, reliableLow theoretical yield, can be labor-intensive

Experimental Workflows and Diagrams

Asymmetric_Synthesis_Workflow cluster_start Starting Material Synthesis cluster_routes Asymmetric Synthesis Routes cluster_resolution_path cluster_final Final Product 1,4-Difluorobenzene 1,4-Difluorobenzene Friedel_Crafts Friedel-Crafts Acylation 1,4-Difluorobenzene->Friedel_Crafts Propionyl_chloride Propionyl_chloride Propionyl_chloride->Friedel_Crafts Propiophenone 2,5-Difluoropropiophenone Friedel_Crafts->Propiophenone Reductive_Amination Asymmetric Reductive Amination Propiophenone->Reductive_Amination Chiral_Auxiliary Chiral Auxiliary Method Chiral_Resolution_Start Racemic Reductive Amination Final_Product (S)-1-(2,5-Difluorophenyl) propan-1-amine Reductive_Amination->Final_Product Chiral_Resolution Chiral Resolution Chiral_Resolution->Final_Product Chiral_Auxiliary->Final_Product Racemic_Amine Racemic Amine Chiral_Resolution_Start->Racemic_Amine Racemic_Amine->Chiral_Resolution

Caption: Overview of synthetic strategies for (S)-1-(2,5-Difluorophenyl)propan-1-amine.

Transaminase_Mechanism Ketone 2,5-Difluoropropiophenone Enzyme_PLP Transaminase-PLP (Holoenzyme) Ketone->Enzyme_PLP binds Amine_Donor Isopropylamine Enzyme_PMP Transaminase-PMP Amine_Donor->Enzyme_PMP binds Schiff_Base_1 Ketone-PLP Schiff Base Enzyme_PLP->Schiff_Base_1 forms Quinonoid Quinonoid Intermediate Schiff_Base_1->Quinonoid tautomerizes Schiff_Base_2 Amine-PMP Schiff Base Quinonoid->Schiff_Base_2 hydrolysis & reprotonation Product (S)-Amine Schiff_Base_2->Product releases Schiff_Base_2->Enzyme_PMP forms Byproduct Acetone Enzyme_PMP->Enzyme_PLP regeneration Enzyme_PMP->Byproduct releases

Caption: Simplified catalytic cycle of transaminase-mediated asymmetric synthesis.

Analytical Protocols: Ensuring Enantiopurity

The determination of enantiomeric excess (ee) is crucial to validate the success of an asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and reliable method.

Protocol 6: Chiral HPLC Analysis

Materials:

  • (S)-1-(2,5-Difluorophenyl)propan-1-amine sample

  • Chiral HPLC column (e.g., Chiralpak® AD-H or OD-H)

  • HPLC system with UV detector

  • Mobile phase: Hexane/Isopropanol with a small amount of diethylamine (e.g., 90:10:0.1 v/v/v)

Procedure:

  • Prepare a dilute solution of the amine sample in the mobile phase.

  • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Monitor the elution of the enantiomers using a UV detector (e.g., at 254 nm).

  • The two enantiomers will have different retention times.

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized amine. To determine the enantiomeric excess by NMR, a chiral solvating agent or a chiral derivatizing agent can be used to induce diastereomeric differentiation, resulting in separate signals for the enantiomers.

Safety and Handling

General Precautions:

  • Always work in a well-ventilated fume hood.[9][10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each reagent before use.

Specific Hazards:

  • 1,4-Difluorobenzene and 2,5-Difluoropropiophenone: Flammable and may cause skin and eye irritation.

  • Propionyl Chloride and Aluminum Chloride: Corrosive and react violently with water.

  • Iridium Catalysts: Handle with care; toxicity data may be limited.

  • Solvents (DCM, Toluene, Methanol, Ethanol, Diethyl Ether): Flammable and have associated health hazards upon inhalation or skin contact.

  • Acids and Bases (HCl, NaOH): Corrosive.

In case of a spill, neutralize acidic or basic spills appropriately and absorb with an inert material.

Conclusion and Future Outlook

The asymmetric synthesis of (S)-1-(2,5-Difluorophenyl)propan-1-amine is a well-addressed challenge in synthetic organic chemistry, with several robust and high-yielding methods available to researchers. The choice between catalytic asymmetric reductive amination and classical resolution will depend on the specific requirements of the synthesis. The continued development of more active and selective catalysts, both metallic and enzymatic, promises to further enhance the efficiency and sustainability of these processes. This guide provides a solid foundation for researchers to select and implement the most suitable synthetic strategy for their needs, ultimately facilitating the discovery and development of new and important molecules.

References

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications. (2023-04-10). [Link]

  • Engineering the large pocket of an (S)-selective transaminase for asymmetric synthesis of (S)-1-amino-1-phenylpropane. Catalysis Science & Technology (RSC Publishing). [Link]

  • Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. MDPI. [Link]

  • Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC - NIH. [Link]

  • Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. PMC - NIH. [Link]

  • Process for the preparation and resolution of mandelic acid derivatives.
  • Rational Design of a (S)-Selective-Transaminase for Asymmetric Synthesis of (1S)-1-(1,1′-biphenyl-2-yl)ethanamine. ACS Catalysis. [Link]

  • The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.
  • Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. ResearchGate. [Link]

  • Transaminases. Almac. [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. [Link]

  • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. PMC - NIH. [Link]

  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. [Link]

  • Asymmetric hydrogenation. Wikipedia. [Link]

  • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. [Link]

  • Identification of (S)-selective transaminases for the asymmetric synthesis of bulky chiral amines. ResearchGate. [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. NIH. [Link]

  • Instrumentation and Chemicals Experimental Procedure and Characterization Data NMR Spectra HPLC Chromatogram. The Royal Society of Chemistry. [Link]

  • Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines. RSC Publishing. [Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ResearchGate. [Link]

  • Active-Site Engineering of ω-Transaminase for Production of Unnatural Amino Acids Carrying a Side Chain Bulkier than an Ethyl Substituent. NIH. [Link]

  • Process for the separation of a mixture of enantiomers. European Patent Office - EP 0838448 A1. [Link]

  • Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines. PubMed. [Link]

  • Functional and structural insights into a thermostable (S)-selective amine transaminase and its improved substrate scope by protein engineering. PMC - PubMed Central. [Link]

  • Direct synthesis of 2,5-diformylfuran from fructose with graphene oxide as a bifunctional and metal-free catalyst. Green Chemistry (RSC Publishing). [Link]

  • Hyphenation of Solid-Phase Extraction with Liquid Chromatography and Nuclear Magnetic Resonance: Application of HPLC-DAD-SPE-NMR to Identification of Constituents of Kanahia laniflora. ResearchGate. [Link]

  • Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. SciSpace. [Link]

  • Asymmetric Transfer Hydrogenation of Imines and Ketones Using Chiral RuIICl(η6-p-cymene)[(S,S)-N-TsDPEN] as a Catalyst: A Computational Study. ACS Publications. [Link]

  • The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. [Link]

  • Transaminases for industrial biocatalysis: novel enzyme discovery. ResearchGate. [Link]

  • Ir/XuPhos-catalyzed direct asymmetric reductive amination of ketones with secondary amines. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online. [Link]

  • Asymmetric transformations of achiral 2,5-cyclohexadienones. PubMed. [Link]

  • Synthesis of 2,5-Dihydrofurans. Organic Chemistry Portal. [Link]

  • OKS 8601 - SAFETY DATA SHEET. [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Characterization of (S)-1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride. This chiral amine is a valuable building block in medicinal chemistry, and its unambiguous structural verification is critical for drug development and quality control.[1] This document outlines the experimental procedures for acquiring high-resolution ¹H, ¹³C, and 2D NMR spectra. It further presents a thorough interpretation of the spectral data, including predicted chemical shifts, multiplicities, and coupling constants, supported by fundamental principles of NMR spectroscopy and data from analogous structures. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the structural elucidation and purity assessment of this and structurally related compounds.

Introduction: The Significance of Structural Verification

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a key chiral intermediate in the synthesis of various pharmaceutical agents.[1] The presence of a stereogenic center, a difluorinated aromatic ring, and its formulation as a hydrochloride salt all contribute to a unique and complex NMR spectroscopic profile. Accurate and comprehensive structural analysis is paramount to ensure the compound's identity, purity, and stereochemical integrity, which are fundamental requirements in the rigorous landscape of pharmaceutical research and development.

NMR spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[2] This guide will delve into the nuances of the ¹H and ¹³C NMR spectra of the title compound, paying special attention to the influence of the fluorine substituents, the chiral environment, and the protonation of the amine on the resulting chemical shifts and coupling patterns.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride presents several key features that will manifest in its NMR spectra:

  • Aromatic Region: The 2,5-disubstituted phenyl ring will give rise to complex splitting patterns for the three aromatic protons due to both homo- and heteronuclear (¹H-¹⁹F) coupling.

  • Chiral Center (C1): The proton attached to the chiral carbon (H1) is expected to be a multiplet, coupled to the protons of the adjacent methylene group and potentially showing long-range coupling to the aromatic protons and fluorine atoms.

  • Diastereotopic Protons (C2): The methylene (CH₂) protons of the propyl group are diastereotopic due to their proximity to the chiral center.[3] This means they are chemically non-equivalent and will appear as distinct signals, each with its own multiplicity.

  • Terminal Methyl Group (C3): The methyl (CH₃) protons will appear as a triplet, coupled to the adjacent methylene protons.

  • Ammonium Protons: The protonated amine (NH₃⁺) will exhibit a broad signal, the chemical shift and appearance of which can be highly dependent on the solvent, concentration, and temperature. In aprotic solvents like DMSO-d₆, coupling to the adjacent methine proton may be observed.

  • Fluorine Coupling: The two fluorine atoms will introduce characteristic splitting in the signals of nearby protons and carbons (¹H-¹⁹F and ¹³C-¹⁹F coupling).

Below is a diagram illustrating the atom numbering scheme that will be used for spectral assignments.

Caption: Molecular structure of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride with atom numbering.

Experimental Protocols

Sample Preparation

For optimal results, careful sample preparation is essential.

  • Analyte: (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride (Purity >98%).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended. Its high polarity effectively dissolves the hydrochloride salt, and it slows down the exchange of the ammonium protons, often allowing for the observation of their coupling to adjacent protons.[4]

  • Concentration:

    • For ¹H NMR: Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆.

    • For ¹³C NMR and 2D experiments: A more concentrated sample of 20-30 mg in 0.6 mL of DMSO-d₆ is preferable to reduce acquisition time.

  • Procedure:

    • Weigh the desired amount of the compound directly into a clean, dry 5 mm NMR tube.

    • Add the deuterated solvent using a pipette.

    • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

Experiment Parameter Recommended Value Rationale
¹H NMR Pulse ProgramStandard single pulse (zg30)Standard for quantitative 1D proton spectra.
Spectral Width12-16 ppmTo encompass all proton signals.
Acquisition Time2-4 sFor good resolution.
Relaxation Delay2-5 sTo allow for full relaxation of protons.
Number of Scans16-64To achieve adequate signal-to-noise.
¹³C NMR Pulse ProgramProton-decoupled (zgpg30)To obtain singlets for all carbon signals.
Spectral Width200-220 ppmTo cover the full range of carbon chemical shifts.
Acquisition Time1-2 sStandard for carbon spectra.
Relaxation Delay2 sStandard for carbon spectra.
Number of Scans1024-4096Due to the low natural abundance of ¹³C.
COSY Pulse ProgramStandard COSY (cosygpqf)To identify ¹H-¹H spin systems.
Spectral Width12-16 ppm in both dimensionsTo match the ¹H spectral window.
Number of Increments256-512For adequate resolution in the indirect dimension.
HSQC Pulse ProgramStandard HSQC (hsqcedetgpsisp2.2)To correlate protons with their directly attached carbons.
Spectral Width F212-16 ppmProton dimension.
Spectral Width F1160-180 ppmCarbon dimension.
HMBC Pulse ProgramStandard HMBC (hmbcgplpndqf)To identify long-range (2-3 bond) ¹H-¹³C correlations.
Spectral Width F212-16 ppmProton dimension.
Spectral Width F1200-220 ppmCarbon dimension.

Predicted Spectral Data and Interpretation

The following tables provide the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride in DMSO-d₆. These predictions are based on established chemical shift ranges, the influence of substituents, and data from structurally related compounds.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Proton(s) Predicted δ (ppm) Multiplicity Coupling Constant(s) (J, Hz) Assignment Rationale
H3~ 0.9tJH3-H2 ≈ 7.4Terminal methyl group, upfield chemical shift.
H2a, H2b~ 1.8 - 2.1mJH2-H1, JH2-H3Diastereotopic methylene protons adjacent to the chiral center.
H1~ 4.5mJH1-H2, JH1-NH3Methine proton at the chiral center, deshielded by the aromatic ring and the ammonium group.
Aromatic H~ 7.3 - 7.6mJH-H, JH-FComplex multiplets due to H-H and H-F couplings.
NH₃⁺~ 8.5 - 9.0br s-Broad signal due to proton exchange and quadrupolar relaxation of ¹⁴N.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Carbon(s) Predicted δ (ppm) Multiplicity (due to C-F) Assignment Rationale
C3~ 10sAliphatic methyl carbon.
C2~ 25sAliphatic methylene carbon.
C1~ 50sMethine carbon at the chiral center, attached to nitrogen.
Aromatic CH~ 115 - 120dAromatic methine carbons, shielded by fluorine and showing C-F coupling.
Aromatic C-F~ 155 - 160dCarbons directly attached to fluorine, significantly deshielded.
Aromatic C-ipso~ 130tCarbon attached to the propanamine substituent, likely a triplet due to coupling to two fluorine atoms.

2D NMR Correlation Analysis

2D NMR experiments are indispensable for the definitive assignment of all proton and carbon signals. The expected correlations provide a robust confirmation of the molecular structure.

COSY (Correlation Spectroscopy)

The COSY spectrum will reveal the ¹H-¹H coupling networks within the molecule.

Caption: Expected COSY correlations for the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates each proton with its directly attached carbon, providing a clear map of the C-H bonds.

  • Expected Correlations:

    • H1 ↔ C1

    • H2a/b ↔ C2

    • H3 ↔ C3

    • Aromatic Protons ↔ Aromatic CH Carbons

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum reveals longer-range (typically 2-3 bonds) correlations between protons and carbons, which is crucial for piecing together the molecular fragments and confirming the overall connectivity.

G H1 H1 C2 C2 H1->C2 C_ipso C_ipso H1->C_ipso C_ortho C_ortho H1->C_ortho H2 H2a/b C1 C1 H2->C1 C3 C3 H2->C3 H3 H3 H3->C2 Aromatic_H Aromatic H Aromatic_H->C1

Sources

Application Note: A Robust HPLC Method for the Enantiomeric Purity Determination of (S)-1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a chiral amine that serves as a critical building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this intermediate is often crucial to the biological activity and safety profile of the final active pharmaceutical ingredient (API). Consequently, a reliable and accurate analytical method to determine the enantiomeric purity of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is essential for quality control in drug development and manufacturing. This application note presents a detailed High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (S)- and (R)-1-(2,5-Difluorophenyl)propan-1-amine. The method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions, providing excellent resolution and peak shape.

The fundamental principle of chiral chromatography lies in the differential interaction of enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used due to their broad applicability in separating a diverse range of chiral molecules.[1] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which lead to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. This results in different retention times for the two enantiomers, allowing for their separation and quantification.

Experimental Protocol

This section provides a step-by-step methodology for the enantiomeric separation of 1-(2,5-Difluorophenyl)propan-1-amine.

Materials and Reagents
  • (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride (Reference Standard)

  • Racemic 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (DEA) (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The key chromatographic parameters are summarized in the table below.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol / Diethylamine / Trifluoroacetic Acid (88:12:0.4:0.23, v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Diluent Ethanol
Sample Concentration 1.0 mg/mL
Sample Preparation
  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethanol.

  • Racemic Mixture Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of racemic 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride into a 10 mL volumetric flask. Dissolve and dilute to volume with ethanol. This solution is used for system suitability to ensure the resolution of the two enantiomers.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride sample into a 10 mL volumetric flask. Dissolve and dilute to volume with ethanol.

Method Validation and System Suitability

To ensure the trustworthiness and reliability of this analytical method, a comprehensive validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[2]

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

  • Resolution: The resolution between the (S)- and (R)-enantiomer peaks in the chromatogram of the racemic mixture solution should be greater than 2.0.[3]

  • Tailing Factor: The tailing factor for the (S)-enantiomer peak should be less than 2.0.

  • Relative Standard Deviation (RSD): The RSD for the peak area of the (S)-enantiomer from six replicate injections of the standard solution should be less than 2.0%.

Method Validation Parameters
  • Linearity: The linearity of the method should be established by analyzing a series of solutions of the (S)-enantiomer at different concentrations. A typical range would be from the limit of quantification (LOQ) to 150% of the nominal sample concentration. The correlation coefficient (r²) of the calibration curve should be greater than 0.998.[2]

  • Accuracy: The accuracy of the method should be determined by recovery studies. This can be done by spiking a placebo with known amounts of the (S)-enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the nominal concentration). The recovery should typically be within 98-102%.[4]

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method should be assessed by analyzing six replicate samples of the (S)-enantiomer at the nominal concentration on the same day. The RSD should be less than 2.0%.

    • Intermediate Precision (Inter-day precision): The intermediate precision should be determined by analyzing the same samples on different days, with different analysts, and on different instruments. The RSD should be less than 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for the (R)-enantiomer (the undesired enantiomer) should be determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[3]

  • Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). The resolution and peak shape should remain acceptable under these varied conditions.

Experimental Workflow and Data Analysis

The overall workflow for the analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Ethanol Weigh->Dissolve Dilute Dilute to 1.0 mg/mL Dissolve->Dilute Inject Inject 10 µL onto Chiralpak AD-H Dilute->Inject Separate Isocratic Elution with Hexane/EtOH/DEA/TFA Inject->Separate Detect UV Detection at 220 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Purity (%ee) Integrate->Calculate Report Generate Report Calculate->Report

Figure 1: Workflow for the enantiomeric purity determination of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride by HPLC.

The enantiomeric purity (also expressed as enantiomeric excess, %ee) is calculated using the following formula:

%ee = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100

Causality Behind Experimental Choices

  • Chiral Stationary Phase: The Chiralpak AD-H column, which has an amylose tris(3,5-dimethylphenylcarbamate) selector coated on a 5 µm silica gel, is known for its excellent enantioselectivity for a wide range of chiral compounds, including amines.[1][5] The phenylcarbamate derivatives on the amylose backbone provide multiple chiral recognition sites, leading to effective separation.

  • Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (n-hexane) and a polar modifier (ethanol) is employed. The addition of a basic modifier like diethylamine (DEA) is crucial for obtaining good peak shapes for basic analytes like amines by minimizing interactions with residual silanol groups on the silica surface.[6] Trifluoroacetic acid (TFA) is added to improve the resolution by enhancing the ionic interactions between the analyte and the stationary phase. The specific ratio of these components has been optimized to achieve a balance between retention time and resolution.

  • Detection Wavelength: The choice of 220 nm for UV detection is based on the ultraviolet absorbance of the difluorophenyl chromophore in the analyte. Aromatic compounds typically exhibit strong absorbance in this region of the UV spectrum.[7]

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Resolution Inappropriate mobile phase composition.Adjust the ratio of ethanol in the mobile phase. Increasing the ethanol content will generally decrease retention times and may affect resolution.
Column degradation.Replace the column. Ensure proper column storage and use of a guard column.
Peak Tailing Active silanol groups on the column.Increase the concentration of DEA in the mobile phase in small increments (e.g., up to 0.5%).
Sample overload.Reduce the sample concentration or injection volume.
Irreproducible Retention Times Fluctuation in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.
Column equilibration issue.Equilibrate the column with the mobile phase for a sufficient time (at least 30 minutes) before the first injection.

Conclusion

This application note provides a detailed and robust HPLC method for the determination of the enantiomeric purity of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride. The method is specific, accurate, and precise, making it suitable for routine quality control analysis in the pharmaceutical industry. The use of a Chiralpak AD-H column with an optimized normal-phase mobile phase ensures excellent separation of the enantiomers. Adherence to the described protocol and validation procedures will ensure the generation of reliable and trustworthy results.

References

  • Aboul-Enein, H. Y., & Ali, I. (2018). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of the Iranian Chemical Society, 15(10), 2235-2256. [Link]

  • Gore, M. G. (Ed.). (2005). Spectrophotometry and spectrofluorimetry: a practical approach. Oxford University Press.
  • Chiral Technologies Europe. (2013). Instruction Manual for CHIRALPAK® AD-H.
  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(7), 478-485.
  • Hassan, M., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-220.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Agilent Technologies. (2017).
  • Tiritan, M. E., Pinto, M., & Fernandes, C. (2017). Chiral separation of pharmaceuticals by high‐performance liquid chromatography with polysaccharide‐based chiral stationary phases.
  • A. S. M. G. Kibria, et al. (2013). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. International Journal of Pharmaceutical Sciences and Research, 4(9), 3505-3511.
  • S. C. R. Santos, et al. (2021).
  • International Association of Engineering. (2013). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
  • Wang, F., & Aslan, M. (2004). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester.
  • SCIEX. (2012). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine.
  • Agilent Technologies. (2016). Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS.
  • Matarashvili, I., et al. (2013). HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol.
  • Sigma-Aldrich. (n.d.). Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection.
  • Daicel Chiral Technologies. (n.d.). Column description.
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
  • M. A. A. Taha, et al. (2018). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 11(11), 4935-4940.
  • ResearchGate. (n.d.). UV-Vis absorption and fluorescence spectra of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles 5a-g.
  • Universitas Airlangga. (n.d.). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT.
  • Chemistry LibreTexts. (2020). 9.2.1: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Organics.
  • ResearchGate. (n.d.). Spectral data on UV absorption spectra of 1, 2, 5, 6 and 7.
  • ResearchGate. (n.d.). Chiral phase HPLC analysis of compounds 2-5 (220 nm). (A) CHIRALPAK....

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Application Notes and Protocols: (S)-1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Chiral Amines in Modern Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] When combined with a chiral amine, a ubiquitous functional group in active pharmaceutical ingredients (APIs), the resulting building block becomes a powerful tool for medicinal chemists.[1][2] (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is one such chiral building block, offering a unique combination of stereochemistry and fluorination that is particularly relevant for the synthesis of neuroactive compounds and other complex molecular architectures.[1] Its defined (S)-stereochemistry allows for precise three-dimensional orientation of substituents, which is critical for selective interaction with biological targets that are themselves chiral.[1] This guide provides an in-depth exploration of the applications of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride, complete with detailed protocols and the scientific rationale behind its use.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueReference
CAS Number 1391431-90-5[3]
Molecular Formula C₉H₁₂ClF₂N[3]
Molecular Weight 207.65 g/mol [3]
Appearance White to off-white solid
Storage Sealed in a dry environment at room temperature.[3]

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a salt, which enhances its stability and ease of handling compared to the free base. For reactions requiring the free amine, a simple deprotonation step with a suitable base is necessary.

Core Synthetic Applications and Protocols

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a versatile building block primarily utilized in the formation of amide and C-N bonds. Below are detailed protocols for its application in two of the most common and critical transformations in medicinal chemistry: amide bond formation and reductive amination.

Amide Bond Formation: Crafting Bioactive Scaffolds

The amide bond is a cornerstone of many blockbuster drugs.[4] The reaction of (S)-1-(2,5-Difluorophenyl)propan-1-amine with a carboxylic acid is a fundamental transformation for accessing a diverse range of potential therapeutic agents, including anticonvulsants and kinase inhibitors.

  • Coupling Reagents: Direct reaction between a carboxylic acid and an amine to form an amide is generally not feasible due to the formation of a stable ammonium carboxylate salt. Coupling reagents such as carbodiimides (e.g., EDC) or uronium salts (e.g., HATU) are employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[][6]

  • Additives: Additives like HOBt or DMAP are often used to suppress side reactions, minimize racemization, and accelerate the reaction rate.[7]

  • Base: A non-nucleophilic base, such as DIPEA or triethylamine, is required to neutralize the hydrochloride salt of the amine and to scavenge the acid produced during the coupling reaction.[7]

  • Solvent: Aprotic polar solvents like DMF or DCM are typically used to ensure the solubility of the reactants and reagents.[4]

This protocol describes a general procedure for the coupling of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride with a generic carboxylic acid.

Materials:

  • (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

  • Carboxylic acid of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride (1.1 eq) in anhydrous DCM (or DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq).

  • Add DIPEA (2.5 eq) dropwise to the stirred solution. Ensure the amine hydrochloride is fully neutralized before proceeding.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Diagram of Amide Coupling Workflow:

AmideCoupling cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product Amine_HCl (S)-1-(2,5-Difluorophenyl)propan-1-amine HCl Reaction Combine in DCM/DMF, 0°C to RT, 12-24h Amine_HCl->Reaction Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Reaction EDC_HOBt EDC / HOBt EDC_HOBt->Reaction DIPEA DIPEA DIPEA->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Amide_Product Chiral Amide Product Purification->Amide_Product

Caption: Workflow for amide bond formation.

Reductive Amination: Building Secondary Amines

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.[8][9][10] This transformation is crucial for introducing diverse substituents onto the amine nitrogen, enabling extensive structure-activity relationship (SAR) studies.

  • Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[9] It is less reactive towards aldehydes and ketones than the iminium ion intermediate, which minimizes the formation of alcohol byproducts.

  • Acid Catalyst: A catalytic amount of acetic acid can be used to facilitate the formation of the iminium ion intermediate, which is then reduced.[9]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination reactions.[9]

This protocol provides a general procedure for the reductive amination of an aldehyde with (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride.

Materials:

  • (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

  • Aldehyde of interest

  • Sodium triacetoxyborohydride (STAB)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred suspension of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride (1.0 eq) in anhydrous DCM, add DIPEA (1.1 eq) to generate the free amine in situ. Stir for 10-15 minutes at room temperature.

  • Add the aldehyde (1.2 eq) to the reaction mixture and stir for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Diagram of Reductive Amination Workflow:

ReductiveAmination cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product Amine_HCl (S)-1-(2,5-Difluorophenyl)propan-1-amine HCl Reaction Combine in DCM, RT, 4-12h Amine_HCl->Reaction Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction STAB Sodium Triacetoxyborohydride STAB->Reaction DIPEA DIPEA DIPEA->Reaction Workup Aqueous Workup (NaHCO3, H2O, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Secondary_Amine Chiral Secondary Amine Purification->Secondary_Amine

Caption: Workflow for reductive amination.

Safety and Toxicological Considerations

As with all chemical reagents, proper safety precautions must be observed when handling (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride and its derivatives.

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Toxicity of Fluorinated Compounds: While fluorine substitution can impart desirable pharmacokinetic properties, the metabolism of some fluorinated compounds can lead to toxic byproducts.[1] For instance, the in vivo oxidative deamination of certain N-(fluoroalkyl) substituents can produce fluoroacetate, which is a known metabolic poison.[1][2] Although the 2,5-difluorophenyl moiety is generally stable, researchers should be mindful of potential metabolic pathways of derivatives synthesized from this building block.

  • Hazard Statements: Based on data for similar compounds, (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

Conclusion

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a valuable and versatile chiral building block for the synthesis of complex, high-value molecules, particularly in the field of medicinal chemistry. Its unique combination of a stereochemically defined amine and a difluorinated phenyl ring provides a powerful platform for the development of novel therapeutics, especially those targeting the central nervous system. The protocols outlined in this guide, based on established and reliable synthetic methodologies, provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate.

References

  • Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics . PubMed. Available at: [Link]

  • Metabolism and Toxicity of Fluorine Compounds . National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . National Institutes of Health (NIH). Available at: [Link]

  • Design, synthesis, and anticonvulsant activity of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides . PubMed. Available at: [Link]

  • (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride . Lead Sciences. Available at: [Link]

  • Reductive Amination, and How It Works . Master Organic Chemistry. Available at: [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides . MDPI. Available at: [Link]

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  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2]triazine-based VEGFR-2 kinase inhibitors . PubMed. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach . Current Chemistry Letters. Available at: [Link]

  • Metabolism and Toxicity of Fluorine Compounds . ResearchGate. Available at: [Link]

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  • Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion . ResearchGate. Available at: [Link]

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  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides . MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents . MDPI. Available at: [Link]

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Application Notes and Protocols: (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Chiral Amines in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and chiral centers into drug candidates is a cornerstone of molecular design.[1] Fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to protein targets. Concurrently, stereochemistry is a critical determinant of a drug's efficacy and safety profile, with a single enantiomer often accounting for the desired therapeutic activity.[2][3][4][5]

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride emerges as a particularly valuable chiral building block, offering a unique combination of these desirable features.[1] Its (S)-configuration at the benzylic amine provides a fixed stereochemical anchor for building more complex, optically active molecules. The 2,5-difluorophenyl ring is frequently employed in the design of compounds targeting the central nervous system, where the fluorine substituents can enhance bioavailability and modulate target engagement.[1] This guide provides a detailed exploration of the physicochemical properties, handling, and core synthetic applications of this versatile intermediate, complete with actionable protocols for researchers in drug development.

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is fundamental to successful and safe experimentation. The hydrochloride salt form of (S)-1-(2,5-Difluorophenyl)propan-1-amine enhances its stability and simplifies handling compared to the free base.[6]

PropertyValueReference
CAS Number 1391431-90-5[7][8][9]
Molecular Formula C₉H₁₂ClF₂N[8][9]
Molecular Weight 207.65 g/mol [8][10]
Appearance Solid (Typical)-
Purity ≥95% (Typical)[9][10]
Storage Sealed in a dry environment at room temperature.[8][9][10]

Safety and Handling Precautions:

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is classified as a hazardous substance. Adherence to safety protocols is mandatory.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[11][12] Harmful if swallowed.[12][13]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][12] Work in a well-ventilated area or fume hood.[11][12]

  • Handling: Avoid breathing dust, fumes, or vapors.[11] Wash hands and any exposed skin thoroughly after handling.[11][14]

  • Storage: Keep the container tightly closed and store in a dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[15]

Core Synthetic Applications & Protocols

This chiral amine is a versatile precursor for synthesizing a diverse range of molecular scaffolds. The primary amine functionality serves as a nucleophilic handle for two of the most fundamental transformations in medicinal chemistry: amide bond formation and reductive amination.

Amide Bond Formation: The Ubiquitous Linkage

The formation of an amide bond is one of the most frequently utilized reactions in drug discovery, prized for its high stability and presence in numerous blockbuster drugs.[16] The protocol below details a standard procedure for coupling (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride with a carboxylic acid using HATU, a widely adopted coupling reagent.

Workflow for Amide Bond Formation:

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification amine (S)-1-(2,5-Difluorophenyl) propan-1-amine HCl stir Stir at RT (2-12 h) amine->stir base DIPEA (2.2 eq) base->stir acid Carboxylic Acid (1.0 eq) acid->stir hatu HATU (1.1 eq) hatu->stir solvent Anhydrous DMF solvent->stir monitor Monitor by TLC/LC-MS stir->monitor quench Aqueous Work-up monitor->quench Upon completion extract Extraction with EtOAc quench->extract purify Column Chromatography extract->purify product Purified Amide Product purify->product

Caption: General workflow for HATU-mediated amide coupling.

Detailed Protocol: HATU-Mediated Amide Coupling

  • Rationale: This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the activating agent for the carboxylic acid.[16] N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and facilitate the coupling reaction.[16] Anhydrous N,N-Dimethylformamide (DMF) is a common polar aprotic solvent for this transformation.

  • Step-by-Step Methodology:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).

    • Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).

    • Add (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride (1.05 equivalents) to the solution.

    • Add HATU (1.1 equivalents) to the reaction mixture.

    • Slowly add DIPEA (2.2 equivalents) dropwise to the stirring solution. The initial equivalent neutralizes the amine salt, and the subsequent portion facilitates the coupling.

    • Allow the reaction to stir at room temperature for 2-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

    • Work-up: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and HRMS.

Reductive Amination: Building Secondary Amines

Reductive amination is a powerful method for forming C-N bonds, offering a controlled alternative to direct alkylation which can suffer from over-alkylation.[17] The process involves the in-situ formation of an imine or enamine from the amine and a carbonyl compound, which is then reduced to the corresponding amine.[17][18]

Mechanism of Reductive Amination:

G amine (S)-1-(2,5-Difluorophenyl) propan-1-amine imine Imine Intermediate amine->imine carbonyl Aldehyde or Ketone (R-C=O) carbonyl->imine + H₂O product Secondary Amine Product imine->product reducer NaBH(OAc)₃ reducer->product Reduction

Caption: Simplified mechanism of reductive amination.

Detailed Protocol: Reductive Amination with Sodium Triacetoxyborohydride

  • Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[19] It is less reactive towards aldehydes and ketones than the imine intermediate, which minimizes side reactions. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents, and a small amount of acetic acid can catalyze imine formation, especially with ketones.[19]

  • Step-by-Step Methodology:

    • To a round-bottom flask, add (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents).

    • Add a sufficient volume of dichloromethane (DCM) to dissolve the reactants (typically to ~0.2 M).

    • Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10 minutes.

    • (Optional for ketones): Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Note: The reaction may be mildly exothermic.

    • Stir the reaction at room temperature for 4-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude product by flash column chromatography.

    • Characterization: Confirm the structure and purity of the final product by NMR and mass spectrometry.

Analytical Characterization

Rigorous analytical characterization is essential to ensure the quality of both the starting material and the synthesized products.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to determine the purity of the compound and reaction products.[20] Chiral HPLC is critical for confirming that the stereochemical integrity of the chiral center is maintained throughout the synthetic sequence.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure of the final compounds.

  • Mass Spectrometry (MS): Provides accurate mass data to confirm the molecular weight and elemental composition of the synthesized molecules.

Conclusion

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a high-value, strategic building block for medicinal chemists. Its inherent chirality and difluorophenyl moiety provide a robust starting point for creating novel chemical entities with potentially favorable drug-like properties. The protocols detailed in this guide for amide coupling and reductive amination represent reliable and scalable methods for incorporating this versatile scaffold into drug discovery programs, paving the way for the development of next-generation therapeutics.

References

  • (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride. BuyersGuideChem. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. National Institutes of Health (NIH). [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]

  • (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride. Lead Sciences. [Link]

  • Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. Journal of the American Chemical Society. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]

  • Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). National Institutes of Health (NIH). [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health (NIH). [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. National Institutes of Health (NIH). [Link]

  • Structure-Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters. National Institutes of Health (NIH). [Link]

  • RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Indian Journal of Pharmaceutical Education and Research. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chiral amine. By understanding the underlying chemical principles and potential pitfalls, you can optimize your synthetic route, improve yield and purity, and troubleshoot effectively.

Introduction

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a key chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific synthesis is crucial, and a common route involves the reductive amination of 2,5-difluoropropiophenone followed by chiral resolution. This guide provides a comprehensive overview of potential side reactions and practical troubleshooting strategies in a question-and-answer format.

Overall Synthetic Workflow

The synthesis of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride typically proceeds in two main stages:

  • Reductive Amination: Formation of the racemic amine, 1-(2,5-difluorophenyl)propan-1-amine, from 2,5-difluoropropiophenone.

  • Chiral Resolution: Separation of the desired (S)-enantiomer from the racemic mixture, followed by hydrochloride salt formation.

cluster_0 Stage 1: Reductive Amination cluster_1 Stage 2: Chiral Resolution & Salt Formation A 2,5-Difluoropropiophenone B Racemic 1-(2,5-Difluorophenyl)propan-1-amine A->B Reductive Amination (e.g., Leuckart Reaction) C Racemic Amine B->C D Diastereomeric Salts ((S)-amine-(L)-tartrate & (R)-amine-(L)-tartrate) C->D + L-Tartaric Acid E (S)-1-(2,5-Difluorophenyl)propan-1-amine D->E Fractional Crystallization & Liberation F (S)-1-(2,5-Difluorophenyl)propan-1-amine HCl E->F + HCl

Figure 1: General workflow for the synthesis of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: Reductive Amination of 2,5-Difluoropropiophenone

A common and scalable method for the reductive amination of ketones is the Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[1][2]

Q1: My reductive amination reaction is showing low conversion of the starting ketone, 2,5-difluoropropiophenone. What are the likely causes and how can I improve the yield?

A1: Low conversion in a Leuckart-type reaction can be attributed to several factors:

  • Insufficient Reaction Temperature: The Leuckart reaction requires high temperatures, typically between 160-185°C, to drive the reaction forward.[3] Ensure your reaction temperature is consistently maintained within this range.

  • Inadequate Reaction Time: These reactions can be slow. Monitor the reaction progress by TLC or GC-MS and ensure it is heated for a sufficient duration, which could be several hours.

  • Suboptimal Reagent Ratio: An excess of ammonium formate is generally used to push the equilibrium towards product formation. A molar ratio of at least 2:1 of ammonium formate to the ketone is recommended.

  • Water Content: While the reaction can tolerate some water, excessive amounts can hinder the initial imine formation. Use dry reagents and glassware where possible.

Troubleshooting Protocol: Optimizing the Leuckart Reaction

  • Temperature Control: Use a high-boiling point solvent or a sand bath to maintain a stable reaction temperature of 170-180°C.

  • Reagent Stoichiometry: Increase the molar excess of ammonium formate to 2.5 or 3 equivalents relative to the 2,5-difluoropropiophenone.

  • Reaction Monitoring: Withdraw small aliquots of the reaction mixture at regular intervals (e.g., every 2 hours), quench with water, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze by TLC or GC-MS to determine the disappearance of the starting ketone.

Q2: I am observing the formation of a significant amount of a side product with a similar polarity to my desired racemic amine. What could this be?

A2: A common side product in reductive aminations using primary amines or ammonia is the formation of secondary and tertiary amines through over-alkylation.[4] In this specific case, the initially formed primary amine can react with another molecule of the intermediate imine, leading to a secondary amine.

A 1-(2,5-Difluorophenyl)propan-1-amine (Primary Amine) C Secondary Amine Adduct A->C Nucleophilic Attack B Imine Intermediate B->C D Bis(1-(2,5-difluorophenyl)propyl)amine (Secondary Amine Side Product) C->D Reduction

Figure 2: Formation of a secondary amine side product.

Preventative Measures:

  • Control Stoichiometry: Use a large excess of the ammonia source (ammonium formate) to favor the formation of the primary amine.

  • Reaction Conditions: Running the reaction at the lower end of the effective temperature range might slightly reduce the rate of secondary amine formation, though this could also impact the overall conversion rate.

Q3: My reaction mixture has turned dark and tarry, making workup difficult. What causes this and how can it be avoided?

A3: Tar formation is a common issue in high-temperature reactions like the Leuckart reaction. It is often due to polymerization or degradation of the starting materials, intermediates, or products.

Mitigation Strategies:

  • Temperature Control: Avoid excessive temperatures above 185°C.

  • Inert Atmosphere: While not always necessary for this reaction, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of colored byproducts from oxidative processes.

  • Gradual Heating: Bring the reaction mixture to the target temperature gradually to avoid localized overheating.

Part 2: Chiral Resolution using L-Tartaric Acid

The separation of the (S)-enantiomer is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid. The success of this resolution depends on the differential solubility of the two diastereomeric salts.[5]

Q1: I am getting a low yield of the desired (S)-amine-(L)-tartrate diastereomeric salt after crystallization. What are the key parameters to optimize?

A1: A low yield of the desired diastereomeric salt can be due to several factors related to the crystallization process:

  • Solvent Choice: The solvent system is critical for achieving a good separation. The ideal solvent should provide a significant difference in solubility between the two diastereomeric salts.[6]

  • Cooling Rate: Rapid cooling can lead to the co-precipitation of both diastereomers, resulting in low enantiomeric excess and poor yield of the desired salt.

  • Supersaturation: If the solution is not sufficiently supersaturated, crystallization will be slow and incomplete.

Troubleshooting Protocol: Optimizing Diastereomeric Salt Crystallization

  • Solvent Screening: A systematic screening of different solvents and solvent mixtures is highly recommended. Alcohols (e.g., methanol, ethanol, isopropanol) and their mixtures with water are common starting points.[6]

  • Controlled Cooling: Employ a slow, controlled cooling profile. For example, cool the solution from its boiling point to room temperature over several hours, and then further cool to 0-5°C.

  • Seeding: Introduce a small crystal of the pure, desired diastereomeric salt to the supersaturated solution to induce crystallization of that specific diastereomer.[7]

Q2: The enantiomeric excess (e.e.) of my (S)-amine after liberation from the tartrate salt is lower than expected. What could be the cause?

A2: Low enantiomeric excess can result from issues during either the crystallization or the liberation step:

  • Incomplete Resolution: The crystallization may not have been selective enough, leading to the co-crystallization of the undesired (R)-amine-(L)-tartrate salt.

  • Racemization: The chiral amine can be susceptible to racemization, especially under harsh pH conditions or elevated temperatures during the liberation of the free amine from the salt.[8]

Preventative Measures and Optimization:

  • Recrystallization: The isolated diastereomeric salt can be recrystallized one or more times to improve its diastereomeric purity, which will translate to a higher enantiomeric excess of the final amine.

  • Mild Liberation Conditions: When liberating the free amine from the tartrate salt using a base (e.g., NaOH or K2CO3), perform the extraction at a low temperature and avoid prolonged exposure to strongly basic conditions.

  • pH Control: During workup, maintain the pH in a range that ensures the amine is in its free base form for extraction without causing racemization.

Table 1: Troubleshooting Summary for Diastereomeric Resolution

Problem Potential Cause Recommended Solution
Low Yield of Diastereomeric Salt- Inappropriate solvent- Rapid cooling- Insufficient supersaturation- Perform solvent screening- Implement a slow, controlled cooling profile- Concentrate the solution or use an anti-solvent
Low Enantiomeric Excess (e.e.)- Co-crystallization of diastereomers- Racemization during workup- Recrystallize the diastereomeric salt- Use mild basic conditions and low temperatures for amine liberation
Oiling Out Instead of Crystallization- Solution is too supersaturated- Incompatible solvent- Dilute the solution or increase the temperature to redissolve, then cool slowly- Screen for alternative solvents

Experimental Protocols

Protocol 1: Reductive Amination via Leuckart Reaction

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-difluoropropiophenone (1 equivalent) and ammonium formate (2.5 equivalents).

  • Heat the mixture with stirring in a sand bath to 160-170°C.

  • Maintain this temperature for 6-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature. Add 10% aqueous NaOH solution until the pH is >10.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic 1-(2,5-difluorophenyl)propan-1-amine.

Protocol 2: Chiral Resolution and Hydrochloride Salt Formation
  • Dissolve the crude racemic amine (1 equivalent) in methanol.

  • In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in methanol.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature.

  • Further cool the mixture in an ice bath for 1-2 hours to promote crystallization.

  • Collect the precipitated crystals (the less soluble (S)-amine-(L)-tartrate salt) by vacuum filtration and wash with a small amount of cold methanol.

  • To liberate the free amine, suspend the diastereomeric salt in water and add a 10% aqueous solution of NaOH until the pH is >10.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the resulting (S)-1-(2,5-difluorophenyl)propan-1-amine in a minimal amount of diethyl ether and cool in an ice bath.

  • Bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol dropwise, until precipitation of the hydrochloride salt is complete.

  • Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride.

References

  • 5][9][10]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis - PMC - NIH.

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Recrystallization techniques for (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

Welcome to the dedicated technical support guide for the recrystallization of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride (CAS: 1391431-90-5). This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of purifying this valuable chiral building block. As a hydrochloride salt, its purification by recrystallization presents unique challenges and opportunities compared to its freebase form. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to help you achieve optimal purity and yield.

Physicochemical Profile & Recrystallization Suitability

Understanding the fundamental properties of your compound is the cornerstone of developing a successful recrystallization protocol. (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a chiral amine salt, which dictates its solubility behavior.[1] The hydrochloride form significantly increases its polarity compared to the free amine.

PropertyValue / InformationSignificance for Recrystallization
Molecular Formula C₉H₁₂ClF₂N-
Molecular Weight 207.65 g/mol [2]Essential for calculating molarity and theoretical yield.
Appearance Typically a white to off-white solid.Color changes during dissolution or upon crystallization can indicate impurities or degradation.
Melting Point Not consistently reported in public literature. Crucial to determine experimentally (DSC or MP apparatus). A sharp melting point is a key indicator of purity. Knowing the MP helps prevent "oiling out" if it is below the solvent's boiling point.
Solubility Profile As a salt, it is expected to be soluble in polar protic solvents (e.g., water, methanol, ethanol) and insoluble in non-polar solvents (e.g., hexanes, toluene). A related compound shows good solubility in ethanol (≥10 mg/mL).[3]The ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures.
Common Impurities Unreacted starting materials, reagents from hydrochloride formation (e.g., inorganic salts), and potentially the (R)-enantiomer.[4]The chosen solvent system should maximize the solubility of these impurities while minimizing the solubility of the desired product at cold temperatures.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems encountered during the recrystallization process in a direct question-and-answer format.

Q: My compound "oiled out" upon cooling, forming a liquid layer instead of crystals. What is happening and how do I fix it?

A: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature that is above its melting point in that specific solvent system. The compound separates as a super-cooled liquid instead of a crystalline solid.

  • Causality: The high concentration of the solute depresses its melting point, or the boiling point of the solvent is simply too high. For amine hydrochlorides, this can also be exacerbated by residual moisture.

  • Solutions:

    • Re-heat and Add Solvent: Heat the solution until the oil redissolves completely, then add 10-20% more of the hot solvent to lower the saturation point. Allow it to cool again, very slowly.

    • Lower the Cooling Temperature Drastically: Once the solution is at room temperature, try cooling it further in an ice bath or freezer. The increased viscosity at lower temperatures can sometimes promote nucleation.

    • Introduce a Seed Crystal: If you have a small amount of pure solid, add a single crystal to the cooled, supersaturated solution to induce nucleation.

    • Change the Solvent System: Switch to a lower-boiling point solvent in which the compound still has adequate solubility. Alternatively, use a solvent/anti-solvent system. For example, dissolve the compound in a minimal amount of hot ethanol and slowly add a non-polar anti-solvent like heptane or ethyl acetate until turbidity persists, then heat to clarify and cool slowly.

Q: Crystal formation is not occurring, even after extended cooling. What are my next steps?

A: This indicates that the solution is not sufficiently supersaturated, or that the energy barrier for crystal nucleation has not been overcome.

  • Causality: Too much solvent was used, or the compound is simply too soluble in the chosen solvent even at low temperatures.

  • Solutions:

    • Induce Nucleation: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic scratches provide nucleation sites.

    • Add a Seed Crystal: This is the most reliable method to initiate crystal growth.

    • Reduce Solvent Volume: Carefully evaporate a portion of the solvent under reduced pressure and allow the more concentrated solution to cool again.

    • Introduce an Anti-Solvent: If your compound is dissolved in a polar solvent like ethanol, the slow, dropwise addition of a non-polar solvent like hexane or toluene at room temperature can force crystallization.

Q: The purity of my material has not significantly improved. Why is this, and what should I do?

A: This is a classic sign of an inappropriate solvent choice, where the impurities have a solubility profile very similar to the product.

  • Causality: The impurity is co-crystallizing with your product. This is common when the impurity is structurally very similar to the desired compound (e.g., a regioisomer or homolog).

  • Solutions:

    • Perform Systematic Solvent Screening: You must find a solvent system that treats your product and the impurity differently. (See Protocol 1). The goal is a solvent that either leaves the impurity in the mother liquor or is a poor solvent for the impurity altogether.

    • Consider a Different Salt Form: While you have the hydrochloride, converting a small sample to another salt (e.g., sulfate, tartrate) can drastically alter its crystallization properties and may leave the problematic impurity behind.[5][6]

    • Charcoal Treatment: If the impurity is a colored, non-polar compound, adding a small amount of activated charcoal to the hot solution (before filtration) can adsorb it. Caution: Use sparingly as it can also adsorb your product.

    • Alternative Purification: If recrystallization fails to remove a persistent impurity, an alternative method like column chromatography may be necessary.

Troubleshooting Decision Workflow

G start Recrystallization Outcome oiled_out Compound 'Oiled Out' start->oiled_out Unwanted Liquid Layer no_crystals No Crystals Formed start->no_crystals Clear Solution Remains low_purity Purity Not Improved start->low_purity Solid Forms, but Purity is Low reheat Re-heat & Add More Solvent oiled_out->reheat scratch Scratch Flask / Add Seed Crystal no_crystals->scratch rescreen Perform New Solvent Screen low_purity->rescreen seed Add Seed Crystal reheat->seed If Oiling Persists change_solvent Switch to Lower Boiling Point Solvent or Use Anti-Solvent seed->change_solvent If Still Unsuccessful concentrate Reduce Solvent Volume scratch->concentrate If No Nucleation add_anti_solvent Add Anti-Solvent concentrate->add_anti_solvent Final Attempt charcoal Use Activated Charcoal (for colored impurities) rescreen->charcoal If Impurity is Colored chromatography Consider Column Chromatography rescreen->chromatography If Impurity is Similar G start Start: Crude Amine HCl test_polar Test Solubility in Polar Solvents (IPA, EtOH, MeOH) at RT start->test_polar test_nonpolar Test Solubility in Non-Polar Solvents (Heptane, Toluene) start->test_nonpolar dissolves_rt Dissolves at RT test_polar->dissolves_rt Soluble sparingly_soluble Sparingly Soluble at RT test_polar->sparingly_soluble Insoluble/Sparingly Soluble use_as_solvent1 Use as 'Solvent' in Mixed-Solvent System dissolves_rt->use_as_solvent1 heat_test Heat Solution. Does it Dissolve? sparingly_soluble->heat_test dissolves_hot Yes heat_test->dissolves_hot cool_solution Cool Solution. Do Crystals Form? dissolves_hot->cool_solution crystals_form SUCCESS: Use as Single Solvent cool_solution->crystals_form combine Combine for Mixed-Solvent Recrystallization use_as_solvent1->combine insoluble_nonpolar Insoluble test_nonpolar->insoluble_nonpolar use_as_antisolvent Use as 'Anti-Solvent' in Mixed-Solvent System insoluble_nonpolar->use_as_antisolvent use_as_antisolvent->combine

Caption: Workflow for selecting an appropriate recrystallization solvent system.

Protocol 2: Bulk Recrystallization using Isopropanol (IPA)

This protocol assumes IPA was identified as a suitable single solvent.

  • Dissolution: Place the crude (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of IPA (e.g., start with 30-40 mL).

  • Heating: Heat the mixture on a hot plate with stirring. Add more IPA in small portions until all the solid has just dissolved at a near-boiling temperature. Note: Avoid adding excess solvent to maximize yield.

  • Hot Filtration (Optional): If there are any insoluble impurities (dust, etc.), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this phase.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small volume (e.g., 2 x 10 mL) of ice-cold IPA to rinse away the mother liquor.

  • Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C), until a constant weight is achieved.

  • Analysis: Characterize the final product by measuring its melting point and assessing its purity via a suitable analytical method like HPLC.

References

  • Vertex AI Search Result. (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride. [Online].
  • ChemScene. 1391435-53-2 | (S)-1-(2-chloro-6-fluorophenyl)propan-1-amine hcl. [Online].
  • Benchchem. (S)-1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride. [Online].
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Online].
  • Google Patents. US10544189B2 - Process for the preparation of (2S)-N-((S)-1-((S)-4-methyl-1-((R) -. [Online].
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Online].
  • ACS Publications. Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations | The Journal of Organic Chemistry. [Online].
  • BLDpharm. 1391431-90-5|(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride. [Online].
  • ECHEMI. Purification of Hydrochloride. [Online].
  • Cayman Chemical. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (hydrochloride). [Online].

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Validation & Comparative

A Comparative Analysis of the Biological Activity of (S)- and (R)-1-(2,5-Difluorophenyl)propan-1-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with chiral biological targets such as receptors, enzymes, and transporters can lead to significant variations in efficacy, potency, and toxicity. This guide provides a comprehensive comparison of the biological activities of the (S)- and (R)-enantiomers of 1-(2,5-Difluorophenyl)propan-1-amine, a chiral amine with potential applications in neuroscience and antimicrobial research. Drawing upon established principles of stereopharmacology and available preclinical data, this document aims to equip researchers with the foundational knowledge and practical methodologies to investigate these and similar chiral compounds.

The Critical Role of Chirality in Bioactivity: A Case Study

1-(2,5-Difluorophenyl)propan-1-amine, a fluorinated analog of amphetamine, possesses a single stereocenter, giving rise to two enantiomers: (S)- and (R)-1-(2,5-Difluorophenyl)propan-1-amine. The spatial arrangement of the substituents around this chiral carbon dictates how the molecule interacts with its biological targets, leading to potentially distinct pharmacological outcomes. While (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is commercially available as a key synthetic intermediate for compounds targeting neurological disorders, a thorough comparative evaluation of both enantiomers is essential for a complete understanding of its therapeutic potential and to rationalize the selection of a single isomer for further development.[1]

Comparative Biological Activities: Neuromodulation and Antimicrobial Potential

The biological activities of the enantiomers of 1-(2,5-Difluorophenyl)propan-1-amine are anticipated to differ significantly, primarily in their effects on the central nervous system and their potential as antimicrobial agents.

Neuromodulatory Effects: A Focus on Monoamine Transporters

Based on its structural similarity to fluorinated amphetamines, 1-(2,5-Difluorophenyl)propan-1-amine is predicted to interact with monoamine transporters, specifically those for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[2][3] The stereoselectivity of amphetamine and its derivatives is well-documented, with the (S)-enantiomer (dextroamphetamine) generally exhibiting greater potency at DAT and NET compared to the (R)-enantiomer (levoamphetamine).[4][5][6][7]

Table 1: Predicted Comparative Activity of (S)- and (R)-1-(2,5-Difluorophenyl)propan-1-amine at Monoamine Transporters

TargetPredicted Activity of (S)-enantiomerPredicted Activity of (R)-enantiomerRationale
Serotonin Transporter (SERT)Higher Potency/SelectivityLower Potency/SelectivityBased on preclinical data suggesting higher selectivity of the (S)-enantiomer for serotonin receptor modulation.[1]
Norepinephrine Transporter (NET)Higher PotencyLower PotencyInferred from the greater potency of (S)-amphetamine at NET.
Dopamine Transporter (DAT)Higher PotencyLower PotencyInferred from the greater potency of (S)-amphetamine at DAT.[4]

This predicted differential activity has significant implications for the potential therapeutic applications of each enantiomer. The (S)-enantiomer, with its expected higher potency at all three major monoamine transporters and selective modulation of serotonin receptors, may be a more desirable candidate for conditions where broad monoaminergic enhancement is beneficial. Conversely, the (R)-enantiomer might offer a different therapeutic window with a potentially distinct side-effect profile.

Antimicrobial Activity: An Emerging Area of Investigation

Some substituted propan-1-amines have demonstrated antimicrobial properties. While the direct antimicrobial activity of the enantiomers of 1-(2,5-Difluorophenyl)propan-1-amine has not been extensively reported, the general structure-activity relationships of alkyl amines suggest that they can disrupt bacterial cell membranes.[8] The influence of chirality on the antimicrobial activity of small molecules is an area of active research, with some studies showing significant differences between enantiomers.[9]

Table 2: Hypothetical Comparison of Antimicrobial Activity

Parameter(S)-enantiomer(R)-enantiomer
Minimum Inhibitory Concentration (MIC) To be determinedTo be determined
Mechanism of Action Likely membrane disruptionLikely membrane disruption

Further investigation is required to determine if a stereoselective interaction with bacterial targets exists for this compound.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences in biological activity, the following experimental protocols are recommended.

In Vitro Neurotransmitter Reuptake Assay

This assay determines the potency of the (S)- and (R)-enantiomers in inhibiting the reuptake of serotonin, norepinephrine, and dopamine into synaptosomes or cultured cells expressing the respective transporters.

Objective: To determine the IC50 values of each enantiomer for SERT, NET, and DAT.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293) and transfect with plasmids encoding human SERT, NET, or DAT.

    • Alternatively, prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT and NET).

  • Assay Preparation:

    • Plate the transfected cells or synaptosomes in a 96-well plate.

    • Prepare serial dilutions of the (S)- and (R)-enantiomers of 1-(2,5-Difluorophenyl)propan-1-amine.

  • Reuptake Inhibition Assay:

    • Pre-incubate the cells/synaptosomes with the test compounds or vehicle control.

    • Add a radiolabeled substrate (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine).

    • Incubate to allow for transporter-mediated uptake.

    • Terminate the uptake by rapid filtration and washing to remove extracellular radiolabel.

  • Data Analysis:

    • Quantify the amount of radiolabel taken up by the cells/synaptosomes using liquid scintillation counting.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value for each enantiomer at each transporter using non-linear regression analysis.

dot graph TD { subgraph Experimental Workflow A[Prepare Transfected Cells/Synaptosomes] --> B{Incubate with (S)- or (R)-enantiomer}; B --> C{Add Radiolabeled Neurotransmitter}; C --> D[Allow Uptake]; D --> E[Terminate and Wash]; E --> F[Quantify Uptake]; F --> G[Calculate IC50]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }

Workflow for Neurotransmitter Reuptake Assay.

Monoamine Oxidase (MAO) Inhibition Assay

Given the structural similarity to phenylethylamines, it is also pertinent to investigate the potential for MAO inhibition.

Objective: To determine if the enantiomers inhibit MAO-A and MAO-B.

Methodology:

  • Enzyme Preparation:

    • Use commercially available recombinant human MAO-A and MAO-B or mitochondrial fractions from rat liver or brain.

  • Assay:

    • Pre-incubate the enzyme with various concentrations of the (S)- and (R)-enantiomers.

    • Initiate the reaction by adding a suitable substrate (e.g., kynuramine for both MAO-A and MAO-B, or more specific substrates).

    • Monitor the formation of the product over time using a fluorometric or spectrophotometric plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each compound concentration.

    • Determine the IC50 values for each enantiomer against both MAO isoforms.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of each enantiomer that inhibits the visible growth of a particular bacterium.

Objective: To determine the MIC of each enantiomer against a panel of clinically relevant bacteria.

Methodology:

  • Bacterial Strains:

    • Select a panel of Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Broth Microdilution Method:

    • Prepare a two-fold serial dilution of each enantiomer in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Include positive (no compound) and negative (no bacteria) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Process for MIC Determination.

Conclusion and Future Directions

The stereochemistry of 1-(2,5-Difluorophenyl)propan-1-amine is a critical factor that likely governs its biological activity. Based on established structure-activity relationships of related amphetamines, the (S)-enantiomer is predicted to be more potent at monoamine transporters, with preclinical evidence suggesting a higher selectivity for serotonin receptor modulation. The potential for stereoselective antimicrobial activity remains an open question for empirical investigation.

The experimental protocols outlined in this guide provide a robust framework for researchers to elucidate the distinct pharmacological profiles of the (S)- and (R)-enantiomers. Such studies are indispensable for a comprehensive understanding of this chiral amine's therapeutic potential and for making informed decisions in the drug development process. A thorough characterization of both enantiomers will not only advance our knowledge of this specific compound but also contribute to the broader understanding of stereoselectivity in pharmacology.

References

  • Kuczenski, R., & Segal, D. S. (1997). Effects of methylphenidate and d-amphetamine on synaptosomal transport and release of dopamine and serotonin in striatum and nucleus accumbens. Journal of Neurochemistry, 68(5), 2032-2039.
  • Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. (2021). Molecules, 26(15), 4469.
  • Rebec, G. V., & Groves, P. M. (1975).
  • Amphetamine. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Dextroamphetamine. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Yu, P. H., & Boulton, A. A. (1987). Monoamine oxidase inhibitors potentiate phenylethylamine effects in rhesus monkeys. Life Sciences, 41(6), 725-731.
  • Kuczenski, R., Segal, D. S., & Cho, A. K. (1995). Hippocampus norepinephrine, caudate dopamine and serotonin, and behavioral responses to the stereoisomers of amphetamine and methamphetamine. Journal of Neuroscience, 15(2), 1308-1317.
  • Staack, R. F., & Maurer, H. H. (2005). Isomeric Fluoro-methoxy-phenylalkylamines: A new series of controlled-substance analogues (designer drugs).
  • Easton, N., Marshall, F., Fone, K. C., & Marsden, C. A. (2007).
  • Sitte, H. H., & Freissmuth, M. (2015). A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters. Molecular Neurobiology, 52(1), 60-66.
  • Kabara, J. J., Swieczkowski, D. M., Conley, A. J., & Truant, J. P. (1972). Relationship of chemical structure and antimicrobial activity of alkyl amides and amines. Antimicrobial Agents and Chemotherapy, 2(1), 23-28.
  • Mendelson, J., Uemura, N., Harris, D., Nath, R. P., Fernandez, E., Jacob, P., & Jones, R. T. (2008). Human pharmacology of the methamphetamine stereoisomers. Clinical Pharmacology & Therapeutics, 83(3), 440-446.
  • Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Yu, P. H., & Boulton, A. A. (1987). Irreversible inhibition of monoamine oxidase by some components of cigarette smoke. Life Sciences, 41(6), 675-682.
  • Amino acid. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Development of New Stereoisomeric Drugs. (1992). U.S. Food and Drug Administration. Retrieved from [Link]

  • Synthesis, structure, and structure-activity relationship analysis of enamines as potential antibacterials. (2007). Bioorganic & Medicinal Chemistry, 15(12), 4075-4084.
  • Synthesis, kinetics and pharmacological evaluation of mefenamic acid mutual prodrug. (n.d.). Acta Poloniae Pharmaceutica, 70(6), 1011-1018.
  • Black Gold in Medicine: Rediscovering the Pharmacological Potential. (2023). Molecules, 28(1), 35.
  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. (2023). ChemMedChem, 18(16), e202300222.
  • Total Synthesis and Pharmacological Evaluation of Phochrodines A–C. (2021). Journal of the American Chemical Society, 143(30), 11593-11598.
  • Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures. (2019). Biomacromolecules, 20(4), 1640-1648.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride (CAS No: 1391431-90-5).[1][2] As a fluorinated aromatic amine salt, this compound requires specialized disposal procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step.

Hazard Profile and Immediate Safety Protocols

Before handling or preparing for disposal, a complete understanding of the compound's hazard profile is essential. This substance is classified as hazardous and necessitates strict adherence to safety protocols.

1.1 GHS Hazard Classification

The known hazards associated with (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride are summarized below. This information is critical for risk assessment and dictates the minimum required personal protective equipment (PPE).

Hazard ClassGHS Hazard StatementPrecautionary Codes
Acute Toxicity, OralH302: Harmful if swallowed.[3][4]P264, P270, P301+P312
Skin Corrosion / IrritationH315: Causes skin irritation.[4][5][6]P280, P302+P352, P332+P313
Serious Eye Damage / IrritationH319: Causes serious eye irritation.[4][5][6]P280, P305+P351+P338, P337+P313
Specific Target Organ ToxicityH335: May cause respiratory irritation.[4][6]P261, P271, P304+P340

1.2 Required Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling this compound for any purpose, including disposal preparation.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be inspected before use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[4]

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, wear appropriate protective clothing to prevent skin exposure.[7]

  • Respiratory Protection: All handling must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[5][8] Avoid breathing dust or vapors.[5][6]

1.3 First Aid Measures in Case of Exposure

  • Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][7]

  • Skin Contact: In case of contact, immediately wash the skin with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[5][7][9]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[5][7] Seek immediate medical attention.

  • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Call a physician or poison control center immediately.[5][9]

The Core Principles of Chemical Waste Disposal

The proper disposal of this compound is governed by three fundamental principles rooted in chemical safety and regulatory compliance. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates the proper handling of hazardous waste to protect human health and the environment.[10]

2.1 Principle of Segregation: Preventing Hazardous Reactions

Amine salts can react hazardously with incompatible materials. It is imperative to segregate this waste stream.

  • Incompatibilities: Keep separate from strong oxidizing agents and acids.[7][11] Contact with these substances can lead to vigorous, exothermic reactions.

  • Designated Waste Container: Dedicate a specific, clearly labeled waste container for (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride and its associated contaminated materials.

2.2 Principle of Containment: Ensuring Safe Storage and Transport

Proper containment prevents accidental release and ensures the waste is clearly identified for the disposal vendor.

  • Container Selection: Use a container that is in good condition, leak-proof, and chemically compatible.[10] The original product container is often a suitable choice.[10]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride".[11]

  • Storage: Keep the waste container tightly closed and store it in a cool, dry, well-ventilated area designated for hazardous waste, away from incompatible materials.[8][9][11]

2.3 Principle of Professional Disposal: The Final, Critical Step

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][11] It must be disposed of by an approved and licensed hazardous waste disposal company.[6][7][9] These companies have the specialized facilities required to manage and destroy such chemicals safely.

Step-by-Step Disposal Protocols

Follow these detailed workflows for preparing different forms of waste containing (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride for professional disposal.

3.1 Protocol for Unused or Expired Solid Chemical

  • Work Area Preparation: Ensure you are working within a certified chemical fume hood.

  • PPE Confirmation: Don all required PPE as detailed in Section 1.2.

  • Container Check: Confirm the original container is intact and properly sealed. If the container is compromised, transfer the material to a new, appropriate container inside the fume hood.

  • Labeling for Disposal: Affix a hazardous waste label to the container. Fill out all required information, including the full chemical name and accumulation start date.

  • Segregated Storage: Place the labeled container in your laboratory's designated hazardous waste accumulation area.

  • Arrange Pickup: Follow your institution's procedure for requesting a hazardous waste pickup from your Environmental Health and Safety (EHS) department or contracted waste vendor.[10]

3.2 Protocol for Contaminated Lab Materials (Gloves, Weigh Boats, Wipes)

  • Waste Collection: In the fume hood, place all contaminated disposable materials (e.g., gloves, wipes, pipette tips, weighing paper) into a designated, chemically compatible waste bag or container.

  • Containment: Once the process is complete, securely seal the bag or container.

  • Labeling: Label the container as "Hazardous Waste - Solid Debris contaminated with (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride".

  • Storage and Pickup: Store with other solid hazardous waste and arrange for professional disposal through your institution's EHS office.

3.3 Protocol for Spill Cleanup and Disposal

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated.[5] For significant spills, evacuate personnel from the immediate area.

  • Containment: Prevent the spill from spreading or entering any drains.[5]

  • Absorption: For a solid spill, carefully sweep or wipe it up.[5] For larger quantities, cover the spill with an inert absorbent material like sand or vermiculite.[8]

  • Collection: Carefully collect the absorbed material and place it into a sealed, properly labeled hazardous waste container.

  • Decontamination: After material pickup is complete, decontaminate the spill site with an appropriate solvent (e.g., water, if the material is soluble), followed by soap and water.[5] Collect all cleaning materials as hazardous waste.

  • Disposal: The sealed container with the spill cleanup debris must be disposed of as hazardous waste via your institutional EHS program.

The Chemical Rationale for Specialized Disposal

Understanding the molecular structure of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is key to appreciating why standard disposal methods are inadequate and unsafe.

4.1 The Fluorine Challenge: A Stable Bond

The presence of two carbon-fluorine (C-F) bonds on the phenyl ring makes this compound environmentally persistent. The C-F bond is one of the strongest single bonds in organic chemistry, rendering fluorinated compounds highly resistant to natural degradation.[12]

The most effective and accepted technology for destroying such compounds is high-temperature incineration .[13] This process must be conducted at extremely high temperatures (often above 1,000°C) with sufficient residence time to ensure the complete cleavage of the C-F bonds.[12][14] Incomplete combustion can lead to the formation of smaller, potentially more hazardous fluorinated byproducts.[12][14] This is why disposal must be handled by specialized facilities with advanced thermal oxidizers and flue gas scrubbing capabilities.[12]

4.2 The Amine Hydrochloride Challenge

The amine hydrochloride group makes the compound a salt, which is typically a water-soluble solid. While this influences its physical properties, the core hazards of the amine and the aromatic system remain. Amines can be toxic to aquatic life, which is a primary reason to avoid any disposal into the sewer system.[11] Professional disposal via incineration ensures that the entire molecule, including the nitrogen-containing functional group, is completely destroyed.

Visualized Workflow for Disposal Management

The following diagram outlines the decision-making process for the safe management and disposal of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride waste.

Caption: Disposal workflow for (S)-1-(2,5-Difluorophenyl)propan-1-amine HCl.

References

  • Enamine, Safety Data Sheet.
  • Key Organics, (2017-12-01). Safety Data Sheet.
  • Solenis, (2022-04-04). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
  • Cornell University Environmental Health and Safety. 7.19.2 Deactivation Procedures.
  • Technology Catalogue. Disposing Amine Waste.
  • U.S. Environmental Protection Agency. Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides.
  • Collect and Recycle. Amine Disposal For Businesses.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Chloropropylamine hydrochloride.
  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • U.S. Environmental Protection Agency. (2025-09-22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • AK Scientific, Inc. Safety Data Sheet - (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride.
  • SDS Manager. 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS.
  • Reginfo.gov. (2021-02-22). DRAFT.EPA.PFAS Disposal-022221-CLEAN.
  • Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Cox-Colvin & Associates. (2021-02-12). EPA Releases Interim Guidance on the Destruction and Disposal of PFAS Substances and Materials Containing PFAS.
  • Ambeed, Inc. Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025-11-14). EPA Posts FAQs Regarding Pesticides Containing a Single Fluorinated Carbon.
  • Santa Cruz Biotechnology. (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride.
  • Lead Sciences. (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride.

Sources

Personal protective equipment for handling (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

Executive Summary & Chemical Context

This guide defines the operational safety envelope for (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride .[1] As a chiral fluorinated phenethylamine derivative, this compound presents a dual challenge: protecting the operator from potent amine-based toxicity and protecting the stereochemical purity of the substance from environmental contamination.

While specific LD50 data for this isomer may be proprietary, the Precautionary Principle mandates we treat it as a hazardous halogenated aromatic amine. The hydrochloride salt form reduces volatility compared to the free base but introduces a significant particulate (dust) hazard . Upon contact with mucous membranes, hydrolysis can release the free amine, leading to acute irritation or corrosion.

Core Hazards (GHS Classifications inferred from structural analogs):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3]

  • Skin/Eye Irritation: Category 2/2A (Causes serious irritation).[2]

  • STOT-SE: Category 3 (Respiratory tract irritation).[2]

Critical Risk Assessment

Before opening the container, understand the causality of the risks:

  • The Dust Vector: As an HCl salt, this compound is likely a fine, crystalline powder. It is prone to static charging , causing particles to "jump" during weighing. This is the primary route of inhalation exposure.

  • The Fluorine Effect: Fluorination at the 2,5-positions increases lipophilicity. If absorbed, the compound may penetrate biological membranes more effectively than non-fluorinated analogs.

  • Solution Permeation: Once dissolved (e.g., in DMSO or Methanol), the carrier solvent can facilitate rapid dermal absorption. Standard nitrile gloves degrade faster when amines are in solution.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on barrier breakthrough dynamics for aromatic amines and particulate filtration efficiency.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Solid) Double Nitrile (Outer: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

5 mil, Inner: 4 mil)
Nitrile provides excellent dry particulate resistance. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Hand Protection (Solution) Silver Shield / Laminate (under Nitrile)Aromatic amines can permeate nitrile in <15 mins when dissolved in organic solvents. Laminate liners prevent chemical breakthrough.
Respiratory N95 (Minimum) / P100 (Preferred) The salt exists as a fine particulate. P100 filters capture 99.97% of airborne particles, essential if weighing outside a containment enclosure.
Ocular Chemical Splash Goggles Safety glasses are insufficient. Air currents can carry dust behind lenses. Goggles provide a sealed environment against corrosive dust.
Body Lab Coat + Tyvek Wrist Sleeves The gap between the glove and lab coat cuff is the most common exposure point. Tyvek sleeves bridge this gap.

Operational Protocols

A. Weighing & Transfer (The High-Risk Step)
  • Engineering Control: Use a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Management: Place an ionizing bar or anti-static gun near the balance.

    • Why? HCl salts are hygroscopic and triboelectric. Static charge causes dispersion. Eliminating static prevents invisible dust clouds.

  • Technique:

    • Tare the receiving vessel with its lid.

    • Transfer solid using a disposable antistatic spatula.

    • Close the vessel before removing it from the hood.

    • Wipe the exterior of the vessel with a Kimwipe dampened in methanol to remove adherent dust.

B. Solubilization
  • Protocol: Always add solvent to solid , not solid to solvent.

    • Why? Adding solid to a stirring solvent can create a "puff" of aerosolized powder.

  • Exotherm Check: Amine salt neutralization or dissolution can be exothermic. Monitor temperature if scaling up (>5g).

C. Decontamination
  • Solvent Selection: Use Methanol or Dilute Acetic Acid for cleaning surfaces.

    • Mechanism:[2][4][5][6] Methanol solubilizes the lipophilic ring; acetic acid ensures the amine remains protonated (salt form), keeping it non-volatile and water-soluble for easier cleanup.

Waste Disposal & Logistics

Strict Segregation Rule: This is a Halogenated Organic waste.[7]

  • Waste Stream: Segregate into "Halogenated Organic Waste" containers.

  • Incompatibility: DO NOT mix with Strong Oxidizers (e.g., Nitric Acid, Peroxides).[7]

    • Risk:[3][5][8] Potential formation of nitrogen oxides (NOx) or violent oxidation of the amine.

  • Container Labeling: Clearly mark as "Fluorinated Amine Salt - Toxic."

Emergency Response

  • Inhalation: Move to fresh air immediately. The HCl component may cause delayed pulmonary edema; seek medical observation.

  • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use alcohol on skin (enhances absorption).

  • Eye Contact: Flush for 15 minutes. Lifting eyelids is crucial to remove trapped particulates.

Visual Workflow: Safety Decision Logic

The following diagram outlines the decision-making process for handling this compound, integrating engineering controls with PPE selection.

SafetyLogic Start Start: Handling (S)-1-(2,5-Difluorophenyl) propan-1-amine HCl StateCheck State Assessment Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Solution Solution / Liquid StateCheck->Solution Reaction/Transfer EngControl_S Balance Enclosure + Ionizer Solid->EngControl_S PPE_Solid PPE: Double Nitrile + P100 Mask EngControl_S->PPE_Solid Action Execute Procedure PPE_Solid->Action EngControl_L Fume Hood (Sash < 18") Solution->EngControl_L PPE_Liquid PPE: Laminate Liner + Splash Goggles EngControl_L->PPE_Liquid PPE_Liquid->Action Decon Decon: Methanol Wipe Dispose: Halogenated Action->Decon

Figure 1: Operational hierarchy of controls for handling fluorinated amine salts. Blue nodes indicate decision points; Green indicates engineering controls; Red indicates mandatory PPE.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Fluorinated Phenethylamines (General Hazard Profile). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.